methyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
Description
Methyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring two distinct chlorinated aryl groups at the 1- and 5-positions of the pyrazole ring and a methyl ester at position 2. Pyrazole derivatives are widely studied for their pharmacological relevance, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities .
Properties
IUPAC Name |
methyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-23-17(22)14-10-16(11-6-8-12(18)9-7-11)21(20-14)15-5-3-2-4-13(15)19/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPADVVCUEZDMDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with 4-chlorophenylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazole ring. The final step involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on factors such as reaction kinetics, heat transfer, and safety considerations. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various substituted pyrazoles.
Scientific Research Applications
Based on the search results, here is information regarding "methyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate":
Basic Information
this compound is a chemical compound with the molecular formula . It has a molecular weight of 347.2 g/mol .
Names and Identifiers
- IUPAC Name: methyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)pyrazole-3-carboxylate
- InChI: InChI=1S/C17H12Cl2N2O2/c1-23-17(22)14-10-16(11-6-8-12(18)9-7-11)21(20-14)15-5-3-2-4-13(15)19/h2-10H,1H3
- InChIKey: BPADVVCUEZDMDK-UHFFFAOYSA-N
- SMILES: COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3Cl
- Synonyms:
Properties
Related Compounds
Several related compounds with similar structures are mentioned:
- 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid : Chemical Formula: , Molecular Weight: 236.66
- Methyl 1-(2,4-dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate : Linear Formula:
- Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate : Empirical Formula: , Molecular Weight: 326.78
- Methyl 5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
Mechanism of Action
The mechanism by which methyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Substituent Variations in Pyrazole Carboxylates
The following table summarizes key structural and functional differences between the target compound and analogous pyrazole derivatives:
Key Structural and Functional Differences
Chlorophenyl vs. Heteroaromatic Substitutions: Compound 10a () replaces the 2-chlorophenyl group with a 7-chloroquinolin-4-yl moiety, introducing a heteroaromatic system. This modification likely enhances π-π stacking interactions in biological targets, improving binding affinity .
Ester vs. Carboxylic Acid :
- The methyl ester in the target compound reduces polarity compared to free carboxylic acids (e.g., 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylic acid , ). Esters generally exhibit better membrane permeability, while carboxylic acids favor solubility and ionic interactions .
Electron-Donating vs. Electron-Withdrawing Groups: Methoxy groups (e.g., 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, ) donate electrons via resonance, increasing the electron density of the pyrazole ring.
Functional Group Additions: The sulfanyl and hydroxyimino groups in methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate () introduce sites for hydrogen bonding and redox reactivity, which may enhance interactions with thiol-containing enzymes .
Biological Activity
Methyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate (CAS RN: 318256-13-2) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of two chlorophenyl groups, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrazole ring substituted with chlorinated phenyl groups, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole compounds, including this compound, against different pathogens. The results indicated that this compound showed notable inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7b | Staphylococcus aureus | 0.22 µg/mL |
| 7b | Escherichia coli | 0.25 µg/mL |
| This compound | Various pathogens | Not specified |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. A recent investigation into pyrazole derivatives revealed that this compound could inhibit cell proliferation in several cancer cell lines, including HCT116 and HT29. The IC50 values for these cell lines were reported in the low micromolar range, indicating strong cytotoxicity .
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | <10 |
| HT29 | <10 |
| SW480 | <10 |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The inhibition of COX enzymes by this compound may contribute to its therapeutic effects in inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound. A notable study synthesized a series of pyrazoles and assessed their anticancer activity against various cell lines, highlighting the structure-activity relationship (SAR) that governs their efficacy .
Key Findings:
- Compounds with electron-withdrawing groups like chlorine exhibited enhanced activity.
- The presence of multiple aromatic rings contributed to increased potency against cancer cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing methyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via a multi-step process starting with a 1,5-diarylpyrazole core. A typical approach involves condensation of substituted hydrazines with β-ketoesters. For example, chlorophenyl-substituted hydrazines can react with methyl acetoacetate derivatives under reflux in ethanol, catalyzed by acids (e.g., HCl) or bases (e.g., K₂CO₃) . Optimize reaction time (12–24 hours) and temperature (70–90°C) to balance yield (reported 60–75%) and purity. Monitor intermediates via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can researchers confirm the structural identity of this pyrazole derivative using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Use ¹H/¹³C NMR to confirm substituent positions. For example, the methyl ester group appears as a singlet at ~3.8 ppm (¹H) and ~52 ppm (¹³C). Chlorophenyl protons show splitting patterns consistent with para- and ortho-substitution .
- X-ray crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Analyze dihedral angles between pyrazole and aryl rings (e.g., 5–15° for ortho-chlorophenyl groups) and hydrogen-bonding networks (e.g., C=O···H interactions) to validate stereoelectronic effects .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodology : Screen for enzyme inhibition (e.g., carbonic anhydrase, COX-2) using fluorometric or colorimetric assays. For receptor binding (e.g., cannabinoid receptors), employ competitive radioligand displacement assays (IC₅₀ values). Use HEK-293 cells transfected with target receptors and measure cAMP levels via ELISA .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystallographic data for structurally analogous pyrazole derivatives?
- Methodology : Cross-validate data using multiple techniques:
- Compare bond lengths (e.g., C–N in pyrazole ring: 1.33–1.37 Å) and angles (e.g., N–N–C: ~109°) across X-ray studies .
- Perform DFT calculations (B3LYP/6-311G** basis set) to model electronic environments and identify outliers caused by crystal packing effects .
- Re-examine experimental conditions (e.g., temperature during data collection: 100 K vs. 294 K) that may affect thermal motion parameters .
Q. What strategies mitigate interference from co-eluting impurities during HPLC analysis of this compound?
- Methodology :
- Optimize mobile phase: Use acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid to improve peak symmetry (theoretical plates >5,000).
- Employ tandem mass spectrometry (LC-MS/MS) for selective ion monitoring (e.g., m/z 375 [M+H]⁺).
- Validate method robustness via spike-recovery experiments (recovery: 95–105%) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced target selectivity?
- Methodology :
- Synthesize analogs with substituent variations (e.g., replace 4-chlorophenyl with 4-methoxyphenyl or trifluoromethyl groups) .
- Perform molecular docking (AutoDock Vina) using crystallographic receptor structures (e.g., PDB: 1LZG for cannabinoid receptors) to predict binding affinities.
- Validate predictions via IC₅₀ comparisons and thermodynamic profiling (ITC) .
Data Interpretation and Troubleshooting
Q. How should researchers address discrepancies in biological activity data across different cell lines?
- Methodology :
- Normalize data to cell viability (MTT assay) and receptor expression levels (western blot).
- Account for metabolic differences: Use liver microsomes to assess cytochrome P450-mediated degradation.
- Compare results with positive controls (e.g., SR141716 for cannabinoid receptors) to calibrate assay sensitivity .
Q. What experimental controls are critical for ensuring reproducibility in stability studies under varying pH and temperature?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
